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This guide provides an objective comparison of methodologies for validating the target

engagement of Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.

We will focus on the use of electroencephalography (EEG) gamma band power as a primary

biomarker and compare its performance with alternative methods, supported by experimental

data from preclinical and clinical studies.

Introduction to Lanicemine and Target Engagement
Lanicemine (formerly AZD6765) is a small molecule that acts as a non-competitive antagonist

of the NMDA receptor.[1] Unlike ketamine, another NMDA receptor antagonist, Lanicemine is

characterized as a "low-trapping" channel blocker, which is thought to contribute to its different

clinical profile, particularly its lower incidence of psychotomimetic side effects.[2][3] Validating

that a drug like Lanicemine is engaging its intended target—the NMDA receptor in the central

nervous system—is a critical step in drug development. This ensures that the observed clinical

effects are linked to the drug's mechanism of action.

EEG Gamma Band Power as a Biomarker
Cortical gamma band oscillations (30-80 Hz) are implicated in a range of cognitive functions

and are sensitive to the balance of excitation and inhibition in the brain.[4] Antagonism of
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NMDA receptors, particularly on inhibitory interneurons, is hypothesized to lead to a

disinhibition of pyramidal neurons, resulting in an increase in cortical excitability that can be

measured as an increase in gamma band power.[2][5] This makes EEG gamma power a

promising translational biomarker for NMDA receptor engagement.

Signaling Pathway and Mechanism of Action
The mechanism by which Lanicemine influences gamma band power is initiated by its binding

to and blocking of the NMDA receptor channel. This action preferentially affects GABAergic

interneurons, leading to a reduction in their inhibitory output onto pyramidal neurons. The

resulting disinhibition of pyramidal cells is thought to drive the observed increase in

synchronized high-frequency (gamma) oscillations.
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Caption: Lanicemine's antagonism of NMDA receptors on inhibitory interneurons leads to

increased EEG gamma power.

Comparative Analysis of Target Engagement
Methods
The efficacy of EEG gamma band power as a biomarker for Lanicemine's target engagement

can be evaluated by comparing it with other NMDA receptor antagonists, such as ketamine,

and by assessing its correlation with behavioral and psychological measures.

Quantitative Data from Clinical Studies
A key study in healthy volunteers directly compared the effects of Lanicemine and ketamine on

EEG gamma power.[2][6] The results demonstrated that both drugs induced significant

increases in gamma-band EEG, suggesting successful target engagement.
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Compound Dose

Change in Relative

Gamma-EEG

Magnitude (vs.

Vehicle)

Psychotomimetic

Effects (CADSS

Score vs. Vehicle)

Lanicemine 75 mg Significant increase
Not significantly

different

Lanicemine 150 mg

Significant increase,

comparable to

ketamine

Not significantly

different

Ketamine 0.5 mg/kg Significant increase Significant increase

Data summarized from Sanacora et al., 2013.[2]

These findings indicate that at doses where Lanicemine and ketamine produce comparable

increases in gamma-EEG, suggesting similar levels of NMDA receptor occupancy, Lanicemine
does not produce the significant dissociative effects observed with ketamine.[2] This highlights

the utility of EEG gamma power in establishing dose-dependent target engagement and

differentiating the pharmacological profiles of NMDA receptor modulators.

Further studies in patients with PTSD have also demonstrated that Lanicemine administration

leads to a high probability of an increase in resting-gamma power compared to placebo,

providing further evidence of target engagement.[7][8]

Experimental Protocols
Human EEG Study Protocol
The following is a generalized protocol based on clinical studies evaluating Lanicemine's effect

on EEG.[2][9]

Participant Recruitment: Healthy, non-smoking male volunteers aged 30-45 years are

recruited.

Study Design: A randomized, double-blind, placebo-controlled crossover design is employed.

Each participant receives single intravenous (IV) infusions of Lanicemine (e.g., 75 mg and
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150 mg), ketamine (e.g., 0.5 mg/kg), and placebo, with a washout period of at least 7 days

between sessions.

EEG Recording:

Continuous EEG is recorded from scalp electrodes placed according to the international

10-20 system.

A baseline EEG is recorded for a specified period (e.g., 20 minutes) before the 60-minute

infusion.

EEG data is collected throughout the infusion and for several hours post-infusion (e.g., up

to 8 hours).

Data Analysis:

EEG data is segmented into epochs (e.g., 10 seconds).

A Fast Fourier Transform (FFT) is applied to compute the power spectral density from 1 to

50 Hz.

The data is binned into standard frequency bands (delta, theta, alpha, beta, gamma).

Relative changes in gamma band power (e.g., 32.5 to 48 Hz) are calculated by

normalizing post-dose to pre-dose periods.

Behavioral Assessment:

Subjective dissociative effects are measured using scales such as the Clinician

Administered Dissociative States Scale (CADSS) at baseline and various time points post-

infusion.

Experimental Workflow
The workflow for a typical clinical study to validate Lanicemine's target engagement using

EEG is as follows:
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Caption: Workflow for a clinical trial validating Lanicemine's target engagement using EEG

and behavioral measures.
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Alternative and Complementary Methods
While EEG gamma power is a robust biomarker, a multi-modal approach to validating target

engagement is often beneficial.

Auditory Steady-State Response (ASSR): This is an EEG-based measure that assesses the

ability of the cortex to synchronize its activity to an external auditory stimulus, typically at 40

Hz (in the gamma range).[7] It provides a measure of the integrity of inhibitory interneuron

synchronization, which is directly relevant to the mechanism of NMDA receptor antagonists.

Mismatch Negativity (MMN): An event-related potential (ERP) component that is elicited by a

deviant stimulus in a sequence of standard stimuli. MMN is thought to be dependent on

NMDA receptor function, and its amplitude can be modulated by NMDA receptor antagonists.

[10]

Anxiety-Potentiated Startle (APS): A behavioral measure of hyperarousal and stress

reactivity that has been shown to be modulated by NMDA receptor antagonists.[8] While not

a direct measure of target engagement in the brain, it can serve as a functional readout of

the downstream behavioral effects of NMDA receptor modulation.

Positron Emission Tomography (PET): PET imaging with a specific radioligand for the NMDA

receptor could provide a more direct measure of receptor occupancy. However, the

development of suitable radioligands for the NMDA receptor has been challenging.

Conclusion
EEG gamma band power serves as a valuable and translational biomarker for validating the

target engagement of Lanicemine. It has been successfully used to demonstrate dose-

dependent effects on cortical activity and to differentiate Lanicemine's profile from that of

ketamine. The increase in gamma power is consistent with the hypothesized mechanism of

action of NMDA receptor antagonists. For a comprehensive validation of target engagement, it

is recommended to use EEG gamma power in conjunction with other neurophysiological and

behavioral measures. This multi-modal approach provides a more complete picture of a drug's

pharmacological effects and its potential clinical utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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